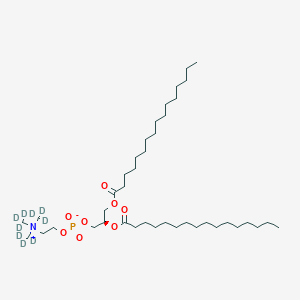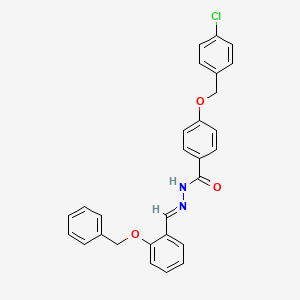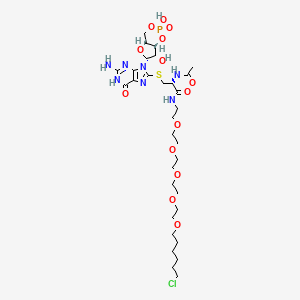
cGMP-HTL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cGMP-HTL, also known as cyclic guanosine monophosphate-HaloTag-ligand, is an autophagy-targeting chimera (AUTAC). This compound consists of a HaloTag-ligand, a linker, and a Cys-S-cyclic guanosine monophosphate (autophagy tag). It is designed to enhance K63-linked ubiquitination of mitochondria, facilitating targeted degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cGMP-HTL involves the conjugation of a HaloTag-ligand with a cyclic guanosine monophosphate moiety through a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to attach the HaloTag-ligand to the cyclic guanosine monophosphate via a linker .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories using advanced organic synthesis techniques. The production process involves multiple steps, including purification and quality control to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
cGMP-HTL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The specific conditions depend on the desired reaction and the target derivative .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
cGMP-HTL has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying autophagy and ubiquitination processes.
Biology: Employed in research on cellular degradation mechanisms and mitochondrial function.
Medicine: Investigated for potential therapeutic applications in diseases involving dysfunctional autophagy and mitochondrial disorders.
Industry: Utilized in the development of targeted degradation strategies for various applications .
Wirkmechanismus
cGMP-HTL exerts its effects by enhancing K63-linked ubiquitination of mitochondria, leading to targeted degradation. The compound contains a degradation tag (guanine derivatives) and a specific warhead that provides target specificity. The molecular targets include proteins involved in the autophagy pathway, and the pathways involved include the ubiquitin-proteasome system and autophagy-lysosome pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclic adenosine monophosphate-HaloTag-ligand (cAMP-HTL)
- Cyclic inosine monophosphate-HaloTag-ligand (cIMP-HTL)
- Cyclic cytidine monophosphate-HaloTag-ligand (cCMP-HTL)
Uniqueness
cGMP-HTL is unique due to its specific design for enhancing K63-linked ubiquitination of mitochondria. This targeted degradation strategy is distinct from other similar compounds, which may not have the same specificity or efficacy in promoting mitochondrial ubiquitination and degradation .
Eigenschaften
Molekularformel |
C31H51ClN7O14PS |
|---|---|
Molekulargewicht |
844.3 g/mol |
IUPAC-Name |
(2R)-3-[[9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]-2-acetamido-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C31H51ClN7O14PS/c1-20(40)35-21(27(42)34-7-9-47-11-13-49-15-17-50-16-14-48-12-10-46-8-5-3-2-4-6-32)19-55-31-36-23-26(37-30(33)38-28(23)43)39(31)29-24(41)25-22(52-29)18-51-54(44,45)53-25/h21-22,24-25,29,41H,2-19H2,1H3,(H,34,42)(H,35,40)(H,44,45)(H3,33,37,38,43)/t21-,22+,24?,25-,29+/m0/s1 |
InChI-Schlüssel |
FDOKYSQWSIEUBX-SGPGPASMSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=NC2=C(N1[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
Kanonische SMILES |
CC(=O)NC(CSC1=NC2=C(N1C3C(C4C(O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)

![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
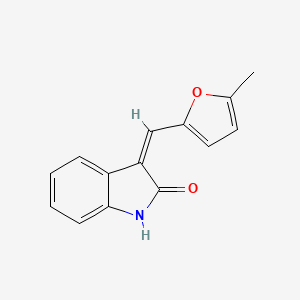
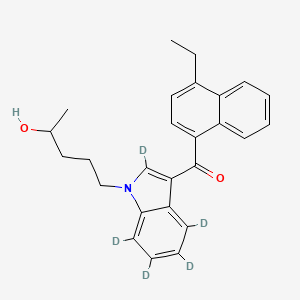
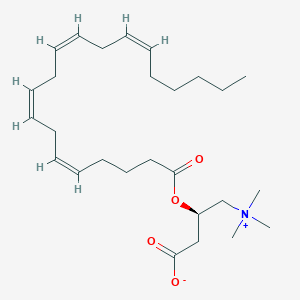
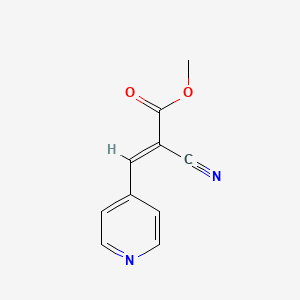
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
